3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a cyano group at the third position, a hydroxy group at the second position, and a thienyl group at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxy-6-(2-thienyl)-pyridine with a suitable nitrile source under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-Hydroxy-6-(2-thienyl)-pyridine and a nitrile source (e.g., acetonitrile).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent (e.g., ethanol or methanol) and heated to reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-Cyano-2-oxo-6-(2-thienyl)-pyridine.
Reduction: Formation of 3-Amino-2-hydroxy-6-(2-thienyl)-pyridine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and cyano groups can form hydrogen bonds and other non-covalent interactions with target proteins, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-(2-thienyl)-pyridine: Lacks the cyano group, which may affect its reactivity and biological activity.
3-Cyano-2-hydroxy-pyridine:
3-Cyano-6-(2-thienyl)-pyridine: Lacks the hydroxy group, which may impact its solubility and interaction with biological targets.
Uniqueness
3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine is unique due to the presence of all three functional groups (cyano, hydroxy, and thienyl) on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-oxo-6-thiophen-2-yl-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c11-6-7-3-4-8(12-10(7)13)9-2-1-5-14-9/h1-5H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXFPILITXFNSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C(=O)N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356512 |
Source
|
Record name | 3-CYANO-2-HYDROXY-6-(2-THIENYL)-PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56304-76-8 |
Source
|
Record name | 3-CYANO-2-HYDROXY-6-(2-THIENYL)-PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.